2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-11-13(12(2)20-17-11)10-16(19)18-6-5-15(22-9-7-18)14-4-3-8-21-14/h3-4,8,15H,5-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAMYZHPUQRVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and thiazepane intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organolithium compounds, halogenated solvents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, organolithium compounds, and transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analysis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
The compound’s structure comprises three key regions:
- 3,5-Dimethyl-1,2-oxazol-4-yl : A five-membered heterocycle with methyl groups at positions 3 and 5, enhancing steric bulk and lipophilicity.
- 1,4-Thiazepan-4-yl core : A seven-membered ring containing sulfur and nitrogen, offering conformational flexibility compared to rigid bicyclic systems.
- Thiophen-2-yl substituent : A sulfur-containing aromatic ring, often utilized as a bioisostere for phenyl groups in medicinal chemistry.
Comparison with Structural Analogs
Heterocyclic Core Modifications
The 1,4-thiazepan core distinguishes the target compound from analogs like 1-phenyl-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (7a) , which features a fused bicyclic benzoimidazo-triazol system. Key differences include:
- Synthetic Complexity: Bicyclic systems (e.g., 7a) often require multi-step syntheses, whereas monocyclic thiazepans may simplify preparation.
Substituent Effects
- 3,5-Dimethyloxazole vs. Phenyl Groups : The oxazole in the target compound increases electron-withdrawing character and metabolic stability compared to the phenyl group in 7a .
- Thiophene Positioning : Both the target compound and 7a retain thiophen-2-yl substituents, suggesting shared π-stacking or hydrophobic interactions in biological targets.
Research Findings and Data Comparison
Key Observations:
- Synthetic Accessibility : Rigid bicyclic systems (e.g., 7a) prioritize yield over flexibility, while thiazepans may balance synthetic feasibility with adaptability.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of heterocyclic structures, specifically an oxazole and a thiazepane ring. Its molecular formula is with a molecular weight of approximately 296.41 g/mol. The presence of these rings contributes to its diverse chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Anti-inflammatory Properties : It may act as a dual inhibitor of enzymes involved in inflammatory pathways.
- Potential Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory response.
- Receptor Interaction : It can interact with specific receptors or proteins within cellular pathways, modulating their activity and leading to various biological effects.
Antimicrobial Activity
A study focusing on the antimicrobial properties of similar oxazole derivatives found that compounds containing oxazole rings demonstrated significant activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship suggested that modifications to the oxazole ring could enhance efficacy against specific pathogens .
Anti-inflammatory Effects
In vitro assays revealed that related compounds exhibited dual inhibition of COX and LOX enzymes. For instance, a derivative showed an IC50 value of 0.77 µM for LOX and 0.39 µM for COX, indicating strong anti-inflammatory potential . This suggests that this compound could similarly exhibit potent anti-inflammatory effects.
Anticancer Potential
Preliminary research has indicated that oxazole-containing compounds can induce apoptosis in cancer cells through various pathways. For example, compounds with similar structural features were shown to activate caspases in cancer cell lines, leading to programmed cell death. This opens avenues for further exploration of the anticancer properties of the target compound.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Compound showed significant inhibition against Staphylococcus aureus |
| Study B | Assess anti-inflammatory effects | Dual inhibition of COX and LOX with promising IC50 values |
| Study C | Investigate anticancer properties | Induced apoptosis in breast cancer cell lines |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for constructing the thiazepane and oxazole moieties in this compound?
- Methodological Answer : The thiazepane ring can be synthesized via cyclization of cysteine derivatives or by reacting thiols with α,β-unsaturated carbonyl compounds under basic conditions (e.g., sodium hydroxide in ethanol) . The 3,5-dimethylisoxazole group is typically prepared by condensing diketones with hydroxylamine, followed by dehydration. Key steps include controlling reaction temperature (60–80°C) and solvent polarity to favor cyclization .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and substituent positions in the thiazepane and oxazole rings. For example, -NMR can resolve coupling constants in the thiazepane ring (e.g., δ 3.2–4.1 ppm for CH groups), while -NMR identifies carbonyl signals (~200 ppm) . High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography are recommended for absolute configuration determination .
Q. How can researchers assess the compound’s preliminary bioactivity against disease-relevant targets?
- Methodological Answer : Use in vitro assays targeting receptors/enzymes associated with the compound’s structural analogs (e.g., GPCRs, kinases). For example, fluorometric assays for enzyme inhibition or cell-based luciferase reporter assays for receptor modulation. Dose-response curves (IC/EC) should be generated with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). For instance, if a compound shows low activity in a cell-free kinase assay but high potency in a cell-based system, investigate membrane permeability or prodrug activation using LC-MS/MS metabolite profiling . Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous targets (e.g., PDB ID: 6COX for cyclooxygenase). Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over 100-ns trajectories. Validate predictions with mutagenesis studies targeting key residues (e.g., Ala-scanning) .
Q. What experimental design optimizes the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Use a tiered approach:
- Step 1 : Microsomal stability assays (human/rat liver microsomes) to evaluate metabolic liability.
- Step 2 : Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion.
- Step 3 : In vivo PK studies in rodents with LC-MS quantification of plasma/tissue concentrations. Adjust substituents (e.g., fluorination of phenyl groups) to enhance metabolic stability .
Q. How do structural modifications to the thiophene or oxazole groups affect SAR?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups on thiophene) and compare bioactivity. For example, replacing the thiophene with furan reduces π-stacking interactions, as shown in IC shifts from 120 nM to >1 µM in kinase assays. Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across different solvent systems?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or solvent polarity effects. Characterize solid-state forms via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). Use Hansen Solubility Parameters (HSPs) to rationalize solvent compatibility (e.g., DMSO vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
